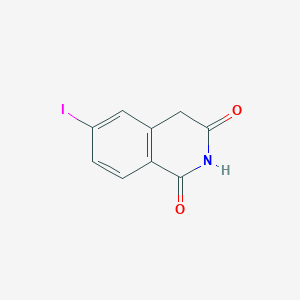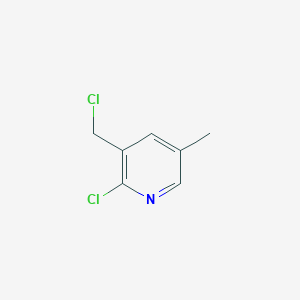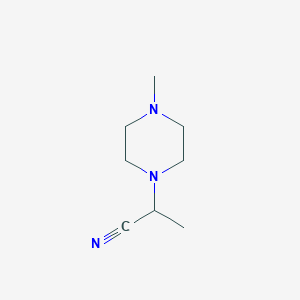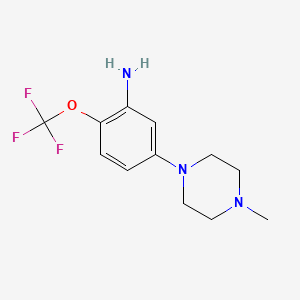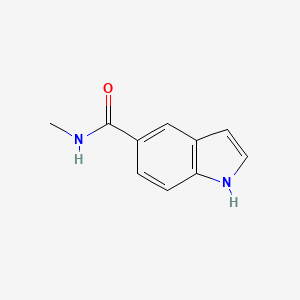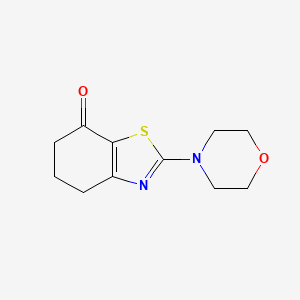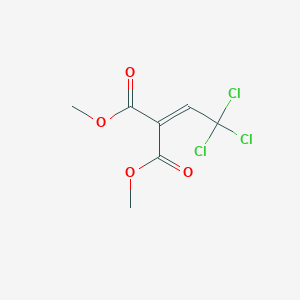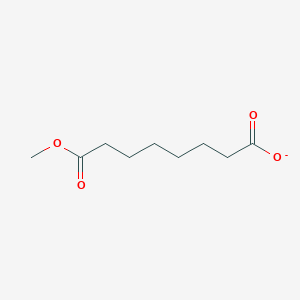
6,7,8-Trimethoxyquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline derivatives are N-containing heterocyclic compounds that have attracted significant attention due to their wide range of biopharmaceutical activities . They have been found to have anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes properties .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other supplementary methods used in some experiments include Oxidative cyclization, Reagent refluxing, and One-pot synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives can vary depending on the specific method used. For example, in the Aza-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Orientations Futures
Propriétés
Numéro CAS |
30896-98-1 |
|---|---|
Nom du produit |
6,7,8-Trimethoxyquinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C11H12N2O5 |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
6,7,8-trimethoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-16-6-4-5-7(9(18-3)8(6)17-2)12-11(15)13-10(5)14/h4H,1-3H3,(H2,12,13,14,15) |
Clé InChI |
QNACMQOICPJEOM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C(=O)NC(=O)N2)OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N4,N4-Diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8793021.png)
![2-Azaspiro[5.5]undec-1-ene](/img/structure/B8793024.png)
